![molecular formula C15H11ClN2 B2536043 2-chloro-4,5-diphenyl-1H-imidazole CAS No. 49855-38-1](/img/structure/B2536043.png)
2-chloro-4,5-diphenyl-1H-imidazole
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Overview
Description
2-chloro-4,5-diphenyl-1H-imidazole is an organochlorine compound . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
Imidazole derivatives, including this compound, can be synthesized through various methods. One such method involves a one-pot condensation reaction of a novel aldehyde with benzil and ammonium acetate in glacial acetic acid . Other methods include the Van Leusen Imidazole Synthesis, the Van Leusen Three-Component Reaction, and a [3 + 2] cycloaddition reaction .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . In the case of this compound, two phenyl substituents are present .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . It shows both acidic and basic properties and is highly soluble in water and other polar solvents . Various chemical reactions involving imidazole have been reported, including a ketone oxidation followed by imidazole condensation with aldehydes .Physical And Chemical Properties Analysis
This compound is a white, crystalline solid with a molecular weight of 365. It has a melting point of 160 °C and a boiling point of 400 °C.Scientific Research Applications
Corrosion Inhibition
"2-chloro-4,5-diphenyl-1H-imidazole" derivatives have been studied for their corrosion inhibition properties. Research by Ouakki et al. (2019) on the inhibitory action of two imidazole derivatives on mild steel corrosion in sulfuric acid medium shows that these compounds can significantly prevent corrosion, reaching inhibition efficiency of up to 96% (Ouakki et al., 2019). Similarly, Singh et al. (2017) explored novel imidazole derivatives as corrosion inhibitors for J55 steel, finding an inhibition efficiency of 93% at certain concentrations, highlighting the potential of these compounds in protecting metals in corrosive environments (Singh et al., 2017).
Synthesis and Crystal Structure
The compound has also been used in synthesis and crystal structure studies. Saberi et al. (2009) reported on the microwave-assisted synthesis and crystal structure of a related compound, showcasing the effectiveness of microwave irradiation in the synthesis process and providing insights into its structural characteristics (Saberi et al., 2009).
Antifungal Applications
Research on the structure and properties of "this compound" derivatives has also explored their potential in medicinal chemistry. For example, studies on clotrimazole, a compound with a similar imidazole base, have provided valuable insights into its antifungal properties and structural characteristics, which could inform the development of new antifungal agents (Song & Shin, 1998).
Novel Chemotherapies
In the quest for new treatments for tropical diseases, Navarro et al. (2000) synthesized metal complexes with "this compound" derivatives, indicating their potential application in developing novel metal-based chemotherapy against tropical diseases (Navarro et al., 2000).
Ferroelectric and Antiferroelectric Materials
Horiuchi et al. (2012) demonstrated the potential of imidazole-based molecules, including those with similar structures to "this compound," in the development of lead- and rare-metal-free ferroelectric devices due to their high electric polarization and thermal robustness (Horiuchi et al., 2012).
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a variety of biological targets due to their versatile chemical structure . For instance, some imidazole derivatives have been found to interact with Phe311, Tyr313, and Arg312 .
Mode of Action
It is known that imidazole derivatives can form hydrophobic interactions with their targets . This interaction can lead to changes in the target’s function, potentially leading to the observed biological effects.
Biochemical Pathways
Imidazole derivatives are known to have a broad range of biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
Safety and Hazards
Future Directions
Imidazole and its derivatives have become important synthons in the development of new drugs due to their broad range of chemical and biological properties . Therefore, the future directions of 2-chloro-4,5-diphenyl-1H-imidazole could involve further exploration of its potential uses in drug development.
Relevant Papers The paper “Synthesis and therapeutic potential of imidazole containing compounds” provides a comprehensive review of the synthesis and potential applications of imidazole and its derivatives . Another paper, “Synthesis, characterization and in silico study of 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate”, discusses the synthesis of an imidazole derivative and its characterization .
properties
IUPAC Name |
2-chloro-4,5-diphenyl-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2/c16-15-17-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVYWCNMQQRVAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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